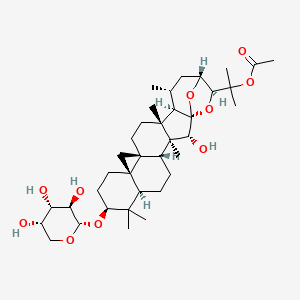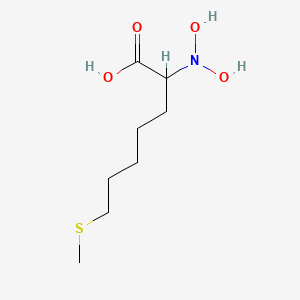
N,N-dihydroxytrihomomethionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dihydroxytrihomomethionine is an N,N-dihydroxy-alpha-amino acid having a 6-thiaheptyl substituent at the 2-position. It derives from a trihomomethionine. It is a conjugate acid of a N,N-dihydroxytrihomomethioninate.
Applications De Recherche Scientifique
Application in Biochemical Studies
N,N-dihydroxytrihomomethionine, a compound with distinct chemical properties, has been explored in various biochemical studies. For instance, Vogel and Bonner (1956) utilized similar compounds in their research on acetylornithinase of Escherichia coli, highlighting its potential in studying enzymatic reactions and bacterial metabolism (Vogel & Bonner, 1956).
Role in Fluorescence Assay Development
Research by McIntyre and Sleight (1991) demonstrated the use of N,N-dihydroxytrihomomethionine analogues in developing fluorescence assays for studying phospholipid membrane asymmetry. This indicates its applicability in advanced biochemical assays and membrane studies (McIntyre & Sleight, 1991).
Involvement in Electrochemical Studies
The electrochemical behavior of compounds akin to N,N-dihydroxytrihomomethionine has been explored by Abou-Elenien et al. (1992), showing its relevance in understanding electrochemical properties of similar compounds in nonaqueous media (Abou-Elenien et al., 1992).
Use in Synthesizing Amino Acid Derivatives
Ma et al. (2012) developed a new method using related compounds to catalyze reactions for synthesizing amino acid derivatives. This highlights its importance in synthetic chemistry, particularly in creating biologically relevant molecules (Ma et al., 2012).
Contribution to Photobiology Research
Research into the photooxidation of methionine, a process closely related to N,N-dihydroxytrihomomethionine's reactivity, has been conducted by Sysak, Foote, and Ching (1977). This study provides insight into the photobiological reactions and potential applications of similar compounds (Sysak, Foote, & Ching, 1977).
Exploring Nutritional Supplements in Animal Feed
Zhao et al. (2021) investigated the effects of methionine supplements, closely related to N,N-dihydroxytrihomomethionine, on nitrogen utilization in cattle. This study underscores the compound's relevance in animal nutrition and feed efficiency (Zhao et al., 2021).
Lantibiotics Biosynthesis and Biological Activities
Sahl, Jack, and Bierbaum (1995) explored the biosynthesis of lantibiotics, which involves the modification of amino acids including methionine derivatives. Such studies are indicative of the potential of N,N-dihydroxytrihomomethionine in antibiotic research (Sahl, Jack, & Bierbaum, 1995).
Propriétés
Nom du produit |
N,N-dihydroxytrihomomethionine |
|---|---|
Formule moléculaire |
C8H17NO4S |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
2-(dihydroxyamino)-7-methylsulfanylheptanoic acid |
InChI |
InChI=1S/C8H17NO4S/c1-14-6-4-2-3-5-7(8(10)11)9(12)13/h7,12-13H,2-6H2,1H3,(H,10,11) |
Clé InChI |
PBLLFERESQOVTJ-UHFFFAOYSA-N |
SMILES canonique |
CSCCCCCC(C(=O)O)N(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





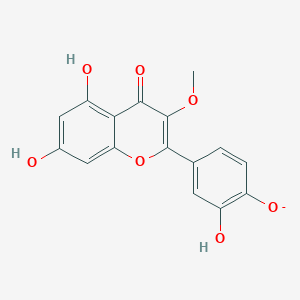
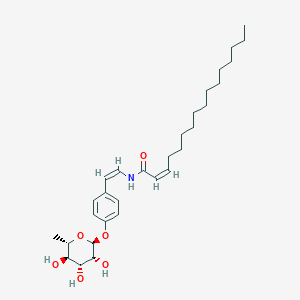
![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)
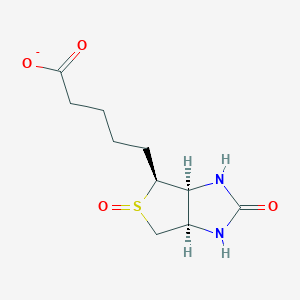
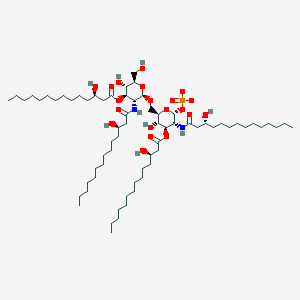
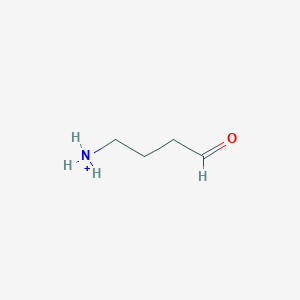
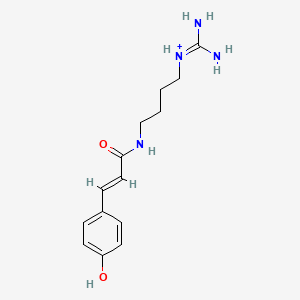

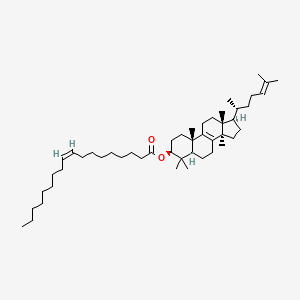
![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)

